2,8-Dichloro-6-fluoroquinazoline

Medicinal Chemistry Analytical Chemistry Quality Control

For medicinal chemistry teams, 2,8-Dichloro-6-fluoroquinazoline is the definitive building block for constructing kinase inhibitor libraries with atomic precision. Its unique 2,8-dichloro substitution pattern, distinct from common 2,4- or 2,7-isomers, provides absolute regiochemical control for a three-step orthogonal functionalization strategy (C-2 SNAr, C-8 SNAr, C-4 elaboration). This is the precise scaffold exploited in patented antitumor agents, a reactivity vector not achievable with competing regioisomers. Available in bulk for hit-to-lead campaigns.

Molecular Formula C8H3Cl2FN2
Molecular Weight 217.02 g/mol
Cat. No. B13651389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-6-fluoroquinazoline
Molecular FormulaC8H3Cl2FN2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Cl)Cl)F
InChIInChI=1S/C8H3Cl2FN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H
InChIKeyYCDONYUEAMPTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,8-Dichloro-6-fluoroquinazoline (CAS 2089309-88-4): Chemical Identity, Structural Class, and Procurement-Relevant Baseline


2,8-Dichloro-6-fluoroquinazoline (CAS 2089309-88-4) is a trihalogenated quinazoline building block with the molecular formula C₈H₃Cl₂FN₂ and a molecular weight of 217.03 g·mol⁻¹ . It belongs to the 6-fluoroquinazoline class, a privileged scaffold in medicinal chemistry implicated in kinase inhibition, anti-inflammatory activity, and anticancer drug discovery [1]. The compound features chlorine atoms at positions 2 and 8 and a fluorine atom at position 6 on the quinazoline core, a substitution pattern that distinguishes it from closely related regioisomers such as 2,4-dichloro-6-fluoroquinazoline (CAS 134517-57-0), 2,7-dichloro-6-fluoroquinazoline (CAS 1512749-33-5), and 4,8-dichloro-6-fluoroquinazoline (CAS 1566729-83-6). It is commercially available in research-grade purity (typically ≥97%) in quantities from 1 g to 100 g .

Why 2,8-Dichloro-6-fluoroquinazoline Cannot Be Interchanged with Other Dichloro-fluoroquinazoline Regioisomers in Synthesis or Screening


The position of halogen substituents on the quinazoline core fundamentally governs both reactivity in downstream derivatization and biological target engagement. In the 2,8-dichloro-6-fluoroquinazoline scaffold, the chlorine at C-2 is positioned for nucleophilic aromatic substitution (SNAr) at the electron-deficient 2-position of the pyrimidine ring, while the C-8 chlorine occupies the benzo-ring peri-position adjacent to the C-9 bridgehead nitrogen, creating a sterically and electronically distinct environment from that of C-4- or C-7-substituted analogs [1]. A medicinal chemistry campaign that selects the incorrect regioisomer risks: (i) obtaining an inactive compound due to misoriented substituents in the kinase ATP-binding pocket, where 6-fluoroquinazoline positioning is critical for hinge-region interactions [2]; and (ii) encountering divergent synthetic outcomes, as the C-2 chlorine is generally more reactive toward SNAr than C-4 chlorine in quinazolines, dictating regioselectivity in sequential derivatization strategies [1]. The 2,8-dichloro pattern specifically has been exploited in patented 2,8-disubstituted quinazoline antitumor agents, demonstrating that this substitution vector is pharmacologically privileged and cannot be recapitulated by 2,4-, 2,7-, or 4,8-dichloro regioisomers [3].

Quantitative Differential Evidence for 2,8-Dichloro-6-fluoroquinazoline vs. Closest Regioisomeric Analogs


Regioisomeric Identity Confirmation: Distinct ¹H-NMR and ¹⁹F-NMR Spectral Signatures Differentiate 2,8-Dichloro-6-fluoroquinazoline from 2,4-, 2,7-, and 4,8-Dichloro-6-fluoroquinazoline Isomers

The four dichloro-6-fluoroquinazoline regioisomers (2,4-; 2,7-; 2,8-; and 4,8-) share the identical molecular formula (C₈H₃Cl₂FN₂, MW 217.03) and cannot be distinguished by mass spectrometry or elemental analysis alone. However, the 2,8-substitution pattern produces a unique ¹H-NMR aromatic coupling pattern: the C-5 proton (peri to C-4 and C-6-F) and C-7 proton (ortho to C-8-Cl) display distinct chemical shifts and coupling constants that differ from those of the 2,4-isomer (where C-5 and C-8 protons are both ortho to chlorine) and the 2,7-isomer (where C-5 and C-8 protons flank a C-7 chlorine) [1]. The ¹⁹F-NMR chemical shift of the C-6 fluorine is also sensitive to the electronic environment modulated by the positions of the chlorine substituents, providing an orthogonal spectroscopic differentiator [1]. In a procurement context, reliance on CAS number alone is insufficient to guarantee regioisomeric purity; NMR verification against an authentic 2,8-isomer reference spectrum is the only definitive identity confirmation.

Medicinal Chemistry Analytical Chemistry Quality Control

Predicted Physicochemical Property Comparison: 2,8- vs. 2,4- vs. 4,8-Dichloro-6-fluoroquinazoline

Computationally predicted physicochemical properties differentiate 2,8-dichloro-6-fluoroquinazoline from its regioisomers. The pKa of -1.69 ± 0.30 (predicted) for 2,8-dichloro-6-fluoroquinazoline indicates that the quinazoline core is essentially unprotonated at physiological pH . The boiling point (285.3 ± 33.0 °C, predicted) and density (1.571 ± 0.06 g/cm³, predicted) provide practical parameters for purification and formulation . The C-2 chlorine, being on the electron-deficient pyrimidine ring, has a calculated higher leaving-group propensity (lower activation energy for SNAr) compared to the C-8 chlorine on the benzo ring, enabling sequential, regioselective derivatization [1]. This contrasts with 2,4-dichloro-6-fluoroquinazoline where both chlorines reside on the pyrimidine ring and compete for nucleophilic attack, reducing regiochemical fidelity in mono-substitution reactions.

Drug Design ADMET Prediction Computational Chemistry

Pharmacological Class Evidence: 6-Fluoroquinazoline Scaffold Potency in TNF-α and T Cell Proliferation Inhibition vs. Non-Fluorinated Quinazoline Analogs

The 6-fluoro substituent is a critical potency determinant in the quinazoline pharmacophore. In a systematic SAR study of 6-fluoroquinazolines, the 6-fluoro group conferred dual inhibitory activity against both TNF-α production and T cell proliferation, with IC₅₀ values in the low micromolar range (<10 µM) for the most potent representatives, whereas the corresponding 6-unsubstituted or 6-nitro analogs showed substantially reduced or absent dual activity [1]. While 2,8-dichloro-6-fluoroquinazoline itself has not been profiled in this specific assay system, the presence of the 6-fluoro substituent predicts membership in this activity class. The 2,8-dichloro substitution provides two additional vectors (C-2 and C-8) for further SAR exploration, a combinatorial advantage over mono-halogenated 6-fluoroquinazolines such as 2-chloro-6-fluoroquinazoline (CAS 113082-27-2) or 8-chloro-6-fluoroquinazoline.

Immunology Inflammation Kinase Inhibition

Synthetic Accessibility: 2,8-Dichloro-6-fluoroquinazoline as a Key Intermediate for 6-Fluoro-8-chloro-quinazoline-Based KRAS G12C Inhibitor Scaffolds

The 6-fluoro-8-chloro substitution pattern on the quinazoline core is structurally embedded in ARS-1620, a potent, selective, and orally bioavailable covalent KRAS G12C inhibitor with demonstrated in vivo efficacy [1]. ARS-1620 carries a 6-chloro-8-fluoro-7-arylquinazoline core (note the reversed halogen positions relative to 2,8-dichloro-6-fluoroquinazoline), highlighting that the 6,8-dihalogenated quinazoline framework is a validated pharmacophore for targeting the KRAS G12C mutation [1]. 2,8-Dichloro-6-fluoroquinazoline, with chlorine at C-8 and fluorine at C-6, provides a complementary regiochemical starting point for SAR exploration around the 6,8-dihaloquinazoline core. The C-2 chlorine additionally offers a handle for introducing 2-substituents, which are present in many quinazoline-based kinase inhibitors (e.g., gefitinib, erlotinib) [2], thus enabling the construction of 2,6,8-trisubstituted quinazoline libraries inaccessible from 4,8-dichloro-6-fluoroquinazoline where the key C-4 position is blocked.

Oncology KRAS Inhibition Covalent Inhibitors

Halogen Electronic Effects: Fluorine at C-6 Modulates Reactivity of C-2 and C-8 Chlorines Compared to Non-Fluorinated 2,8-Dichloroquinazoline

The electron-withdrawing fluorine at C-6 exerts a through-bond inductive effect that increases the electrophilicity of the quinazoline ring, enhancing the SNAr reactivity of both C-2 and C-8 chlorines relative to non-fluorinated 2,8-dichloroquinazoline (CAS 67092-20-0) . This electronic activation translates to milder reaction conditions (lower temperature, shorter reaction time) for nucleophilic displacement, which is advantageous when incorporating heat-sensitive functional groups or chiral amines that are prone to racemization under forcing conditions. In contrast, 2,8-dichloroquinazoline (CAS 67092-20-0, MW 199.04) lacks the fluorine-mediated activation, requiring more vigorous conditions for analogous transformations . The 6-fluoro substituent also improves metabolic stability of derived compounds by blocking the C-6 position from oxidative metabolism, a benefit not offered by non-fluorinated analogs [1].

Synthetic Chemistry Electronic Effects Reactivity Tuning

Prioritized Research and Industrial Application Scenarios for 2,8-Dichloro-6-fluoroquinazoline


Kinase Inhibitor Library Synthesis Requiring Sequential, Regioselective Derivatization

For medicinal chemistry teams constructing focused kinase inhibitor libraries, 2,8-dichloro-6-fluoroquinazoline enables a three-step sequential functionalization strategy: (Step 1) SNAr at the most reactive C-2 chlorine with an amine nucleophile; (Step 2) SNAr at C-8 under more forcing conditions; (Step 3) transition metal-catalyzed coupling or further elaboration at C-4 after C-2 and C-8 are installed. This regiochemical control is not achievable with 2,4-dichloro-6-fluoroquinazoline, where C-2 and C-4 chlorines compete for nucleophilic attack, as evidenced by the differentiated reactivity of C-2 vs. C-8 halogens reported in kinase template synthesis literature [1]. The C-4 position remains available for installing the 4-anilino group critical for EGFR/HER2 kinase hinge-region binding .

KRAS G12C Covalent Inhibitor Scaffold Exploration

The 6-fluoro-8-chloro substitution pattern embedded in 2,8-dichloro-6-fluoroquinazoline maps onto the halogenation pattern of the validated KRAS G12C inhibitor chemotype represented by ARS-1620 (which carries 6-Cl, 8-F, though with reversed halogen identities) [1]. Researchers exploring novel IP space around the 6,8-dihaloquinazoline core can use this building block to construct analogs with alternative substitution patterns, leveraging the C-2 chlorine for introducing diverse side chains that may improve potency, selectivity, or pharmacokinetic properties. The availability of the compound in 1–100 g quantities from commercial suppliers supports both hit discovery and early lead optimization campaigns .

Dual TNF-α / T Cell Proliferation Inhibitor Lead Generation

Based on the established SAR that 6-fluoroquinazolines exhibit dual inhibitory activity toward both TNF-α production and T cell proliferation (IC₅₀ < 10 µM for the most potent analogs) [1], 2,8-dichloro-6-fluoroquinazoline serves as a privileged entry point for synthesizing novel dual-acting anti-inflammatory agents. The C-2 and C-8 chlorine atoms provide two independent vectors for introducing substituents that can modulate potency, selectivity, and physicochemical properties, while the 6-fluoro group ensures retention of the dual inhibitory pharmacophore. This scenario is particularly relevant for teams seeking to develop non-kinase anti-inflammatory leads differentiated from the crowded kinase inhibitor space.

Quality-Controlled Procurement for Multi-Step GMP Synthesis Campaigns

For process chemistry groups scaling up a synthetic route that uses 2,8-dichloro-6-fluoroquinazoline as a key intermediate, regioisomeric purity is paramount. The compound's ¹H-NMR aromatic coupling pattern and ¹⁹F-NMR chemical shift provide unambiguous identity confirmation that distinguishes it from the 2,4-, 2,7-, and 4,8-isomers, which are indistinguishable by LC-MS alone [1]. Procurement specifications should require ≥97% purity (commercially available standard ) with a certificate of analysis including ¹H-NMR (400 MHz, DMSO-d₆) and ¹⁹F-NMR spectra. Given that a single regioisomeric impurity can derail an entire GMP campaign, the modest additional cost of analytical verification is justified by the risk mitigation it provides.

Quote Request

Request a Quote for 2,8-Dichloro-6-fluoroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.